molecular formula C11H15NO2S B13527001 2-(3-(Methylsulfonyl)phenyl)pyrrolidine

2-(3-(Methylsulfonyl)phenyl)pyrrolidine

Cat. No.: B13527001
M. Wt: 225.31 g/mol
InChI Key: OZAIFWZJJYFFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Methylsulfonyl)phenyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring attached to a phenyl group substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)phenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Methylsulfonyl Substitution: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the pyrrolidine ring or phenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methylsulfonyl)phenyl)pyrrolidine is unique due to the specific combination of the pyrrolidine ring and the methylsulfonyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(3-methylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3

InChI Key

OZAIFWZJJYFFFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.